
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate
説明
Ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate, also known as E6DMMP, is an important organic compound used in many scientific research applications. It is a heterocyclic compound that is made up of a nitrogen, two carbon atoms, two oxygen atoms, and a sulfur atom. E6DMMP has a wide range of uses in research, from being an important intermediate in the synthesis of organic compounds to being used in biochemical and physiological experiments.
科学的研究の応用
Chemical Synthesis and Reactivity
Formation of Modified Thieno[2,3-d]pyrimidines : Research by Tumkevičius (1994) demonstrated that reacting ethyl N-(6-ethoxycarbonyl-2-methyl-thiothieno[2,3-d]pyrimidin-5-yl)formimidate with various hydrazines can lead to the formation of modified thieno[2,3-d]pyrimidines, showcasing the compound's potential in organic synthesis.
Synthesis of Ethylene Biosynthesis Inhibitors : Sun et al. (2017) discovered that pyrazinamide, a derivative related to ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate, can act as an inhibitor of ethylene biosynthesis in plants. This finding is significant for agricultural applications, particularly in controlling the ripening and senescence of fruits and flowers (Sun et al., 2017).
Novel Heterocyclic Synthesis : Voievudskyi et al. (2016) used a related compound, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, as a key material for synthesizing new analogues of natural alkaloid peramine. This highlights the compound's role in the development of novel pharmaceuticals and bioactive molecules (Voievudskyi et al., 2016).
Exploration of Pharmacological Properties : Abignente et al. (1992) synthesized a group of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates to evaluate their anti-inflammatory, analgesic, and ulcerogenic actions. Their research shows the potential of such compounds in the development of new therapeutic agents (Abignente et al., 1992).
Antimicrobial and Anticancer Applications : Farag et al. (2008) reported on the synthesis of pyrimidine derivatives using a similar compound, highlighting its utility in creating antimicrobial agents. Additionally, Abdel-Motaal et al. (2020) utilized ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, to synthesize new heterocycles with potent anticancer activity against colon cancer cells (Farag et al., 2008; Abdel-Motaal et al., 2020).
Ethylene Polymerization : Vela et al. (2007) investigated the use of palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands in the polymerization of ethylene. This research is indicative of the potential applications of ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate in polymer science (Vela et al., 2007).
特性
IUPAC Name |
ethyl 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-4-18-13(17)11-5-6-12(15-14-11)16-7-9(2)19-10(3)8-16/h5-6,9-10H,4,7-8H2,1-3H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOQKMIPHDEGU-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC(OC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C[C@H](O[C@H](C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)

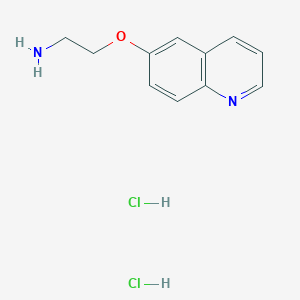

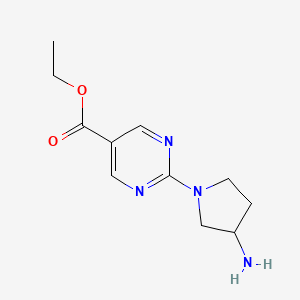
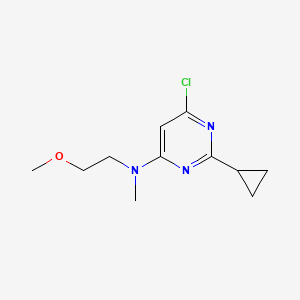
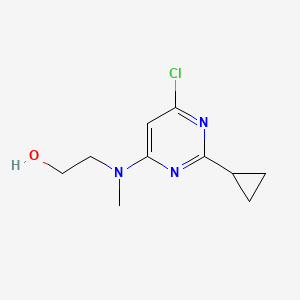

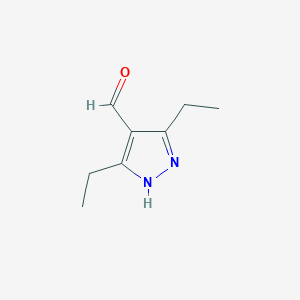

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)